molecular formula C14H9ClF6N2O2S2 B1412433 Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 1823184-40-2

Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B1412433
CAS RN: 1823184-40-2
M. Wt: 450.8 g/mol
InChI Key: URNUJFRFRCINCN-UHFFFAOYSA-N
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Description

Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H9ClF6N2O2S2 and its molecular weight is 450.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate has been utilized in the synthesis of various organic compounds. For example, it played a role in the convenient multi-component reactions (MCRs) synthesis of trifluoromethylated pyrano[4,3-b]pyrans, which are significant for creating related fluorinated fused heterocyclic compounds (Wang et al., 2012). Another study involved transforming methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate into (4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its versatility in organic synthesis (Žugelj et al., 2009).

Role in Pesticide Synthesis One significant application of this compound is in the synthesis of pesticides. For instance, it serves as an important intermediate in the synthesis of chlorantraniliprole, a widely used pesticide. The study by Yeming Ju (2014) described an efficient route for the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a key intermediate for chlorantraniliprole, demonstrating its importance in agricultural chemistry (Ju, 2014).

Fluorinated Heterocycles Synthesis Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been used as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles. These heterocycles include trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting the compound's significance in the creation of diverse organic structures (Honey et al., 2012).

Contribution to Medical Research In the medical research field, derivatives of thiazole compounds, including ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate, have been investigated for their antibacterial and antimalarial activities. A study by Makam et al. (2014) synthesized 2-(2-hydrazinyl)thiazole derivatives and evaluated their inhibitory potentials against Plasmodium falciparum, a malaria-causing parasite. This highlights the potential of these compounds in developing new antimalarial drugs (Makam et al., 2014).

properties

IUPAC Name

ethyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF6N2O2S2/c1-2-25-12(24)9-10(14(19,20)21)23-8(27-9)5-26-11-7(15)3-6(4-22-11)13(16,17)18/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNUJFRFRCINCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)CSC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate
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Ethyl 2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)thio)methyl)-4-(trifluoromethyl)thiazole-5-carboxylate

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